

Application Notes and Protocols: BSJ-4-116

Treatment in T-ALL Cell Lines

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Compound of Interest

Compound Name: BSJ-4-116

Cat. No.: B10823982

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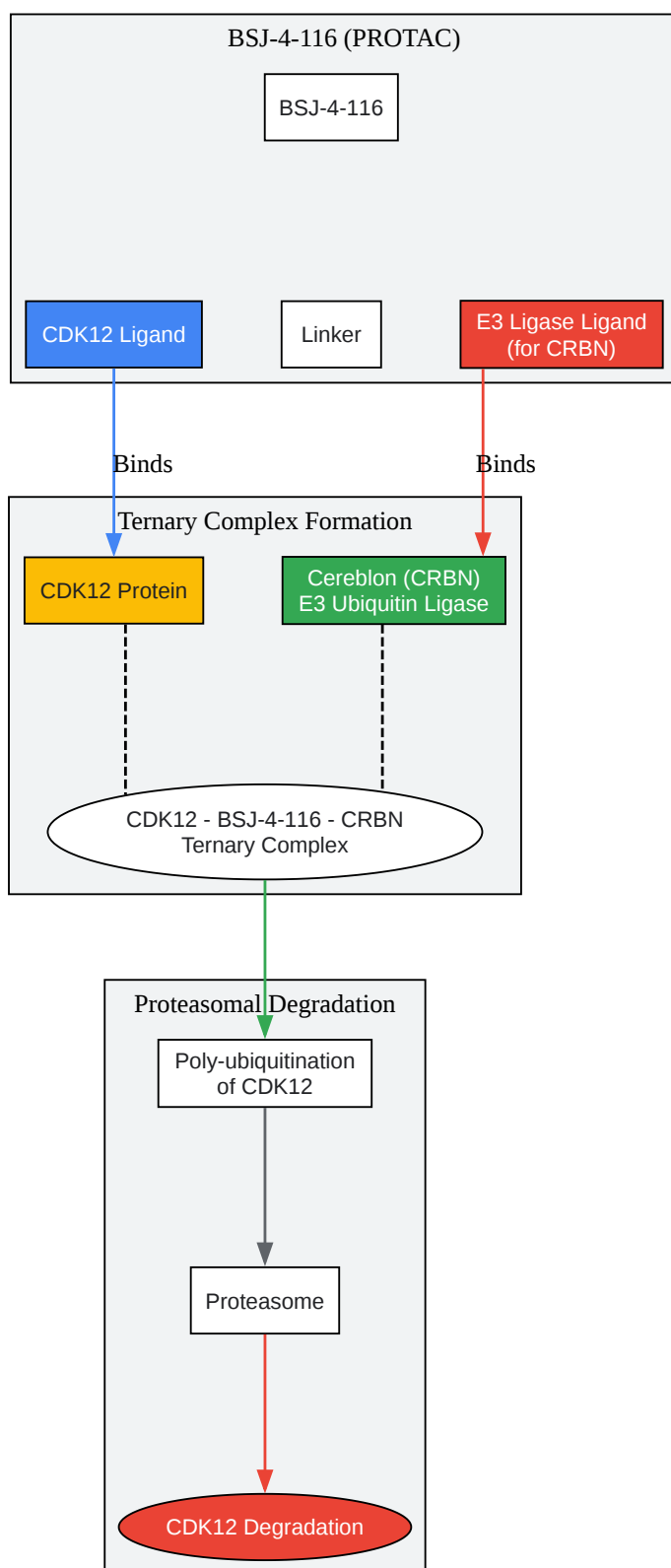
For Researchers, Scientists, and Drug Development Professionals

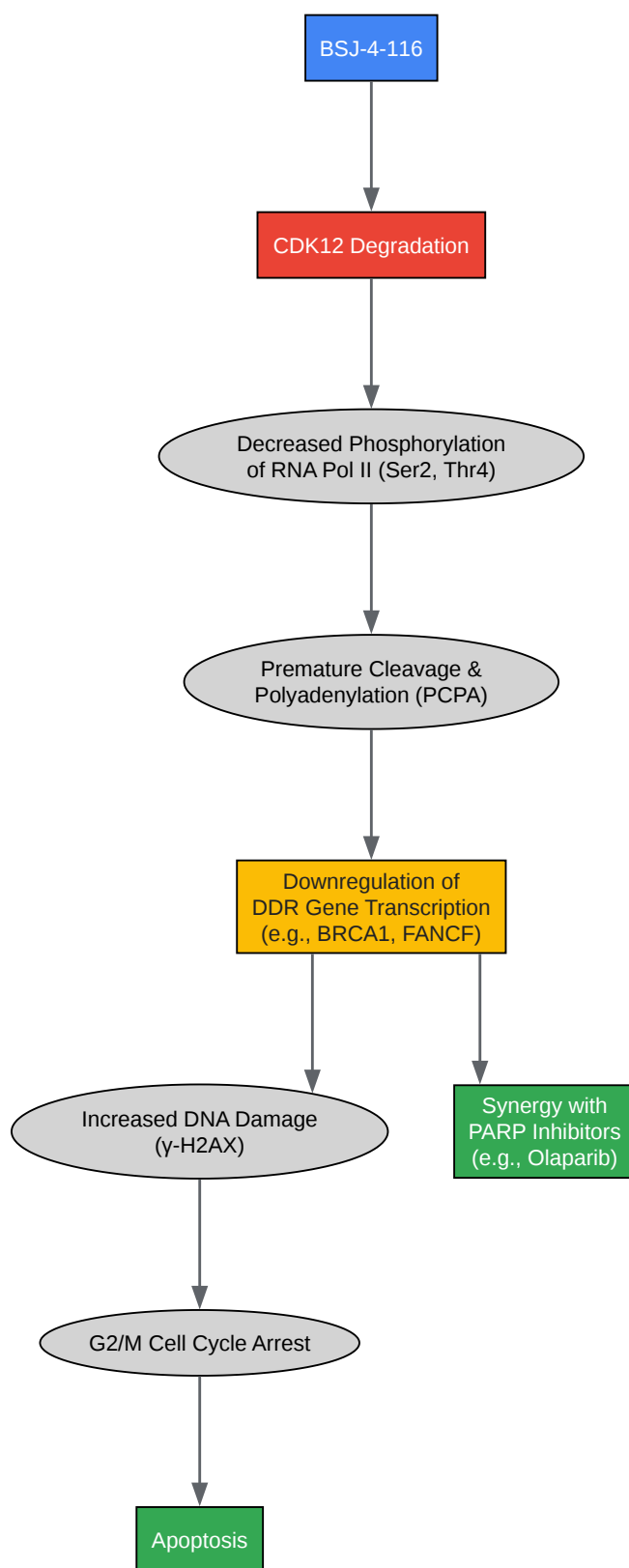
Introduction

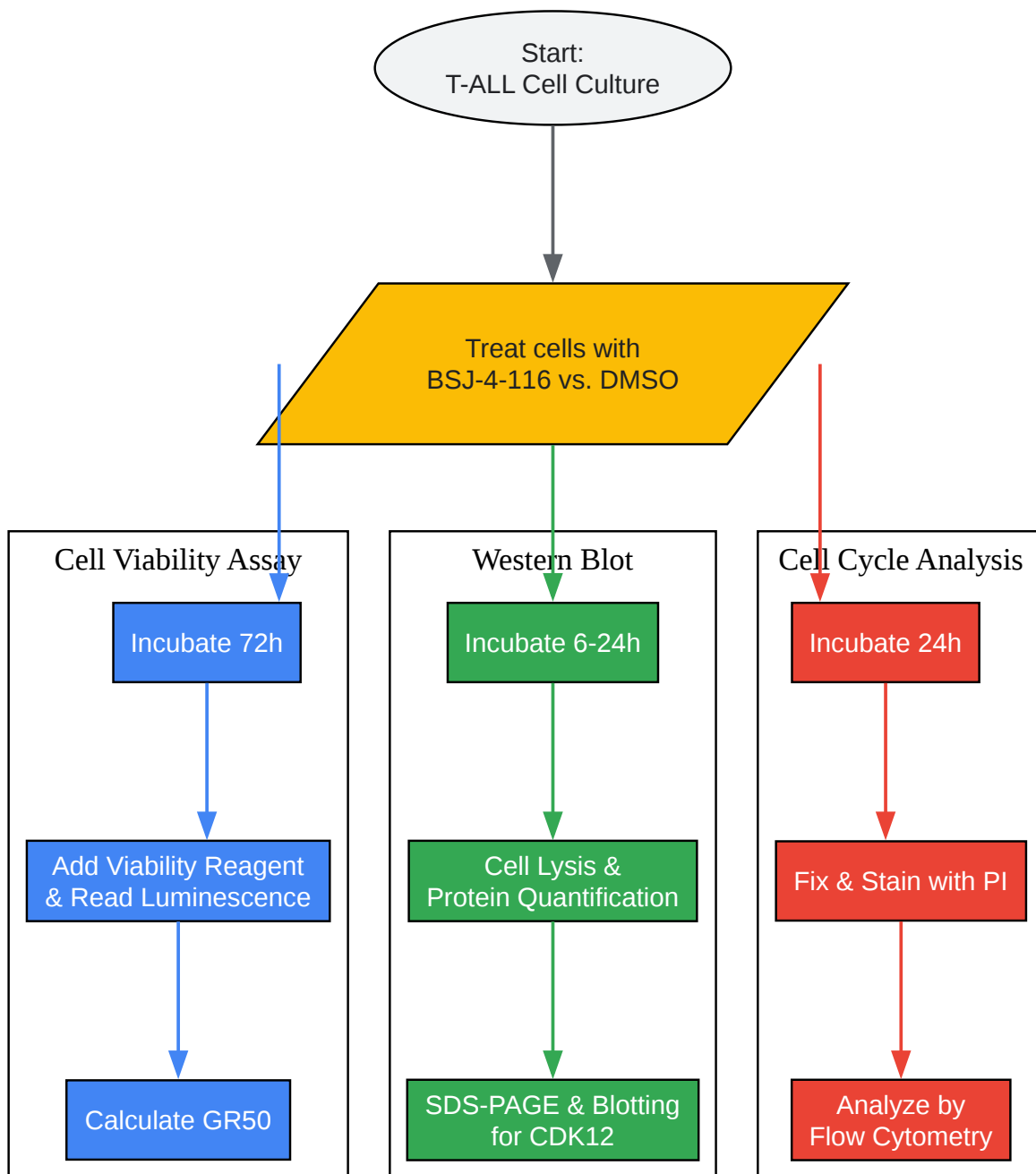
BSJ-4-116 is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 12 (CDK12).[1][2] As a transcriptional regulator, CDK12 plays a crucial role in the expression of genes involved in the DNA Damage Response (DDR).[2][3][4] In T-cell Acute Lymphoblastic Leukemia (T-ALL), the therapeutic targeting of CDK12 has emerged as a promising strategy. **BSJ-4-116** has demonstrated significant anti-proliferative effects in T-ALL cell lines, both as a single agent and in combination with other therapies.[2][3] These notes provide a comprehensive overview of the application of **BSJ-4-116** in T-ALL cell line models, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental procedures.

Mechanism of Action

BSJ-4-116 functions as a bivalent degrader molecule, simultaneously binding to CDK12 and an E3 ubiquitin ligase, Cereblon (CRBN).[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK12. The degradation of CDK12 leads to the premature cleavage and polyadenylation (PCPA) of transcripts of long genes, many of which are integral to the DDR pathway.[2][3][4] This disruption of DDR gene expression increases genomic instability within the cancer cells, leading to cell cycle arrest and apoptosis.[3] Furthermore, the compromised DDR pathway sensitizes T-ALL cells to PARP inhibitors such as Olaparib, creating a synergistic therapeutic effect.[2][3]







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